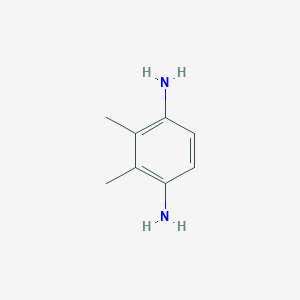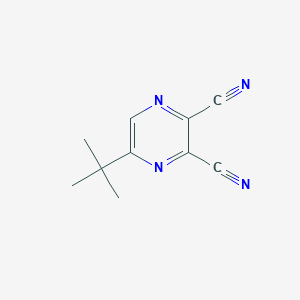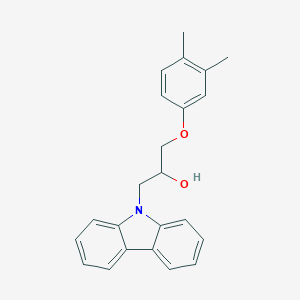
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, also known as CDPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CDPP is a synthetic compound that is derived from carbazole, a naturally occurring aromatic compound found in coal tar.
科学的研究の応用
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects. This compound has potential applications in the development of drugs for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
The mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. The exact mechanism of action of this compound in neuroprotection is not clear, but it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One of the advantages of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. This compound has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, there are some limitations to using this compound in lab experiments. This compound is a synthetic compound and may have side effects that need to be carefully evaluated. In addition, the synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
将来の方向性
There are several future directions for research on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. One area of interest is the development of new drugs based on this compound. This compound has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Further research is needed to evaluate the safety and efficacy of this compound as a therapeutic agent. Another area of interest is the mechanism of action of this compound. The exact mechanism of action of this compound in cancer, neuroprotection, and inflammation needs to be further elucidated. Finally, there is a need for further research on the synthesis of this compound to improve yields and purity.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, further research is needed to evaluate the safety and efficacy of this compound as a therapeutic agent. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity. There are several future directions for research on this compound, including the development of new drugs based on this compound, the mechanism of action of this compound, and the synthesis of this compound.
合成法
The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol involves a series of chemical reactions. The starting material for the synthesis is carbazole, which is first reacted with 3,4-dimethylphenol to form 3-(3,4-dimethylphenoxy)carbazole. This intermediate compound is then reacted with 2-propanol and a catalyst to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
特性
| 6139-16-8 | |
分子式 |
C23H23NO2 |
分子量 |
345.4 g/mol |
IUPAC名 |
1-carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H23NO2/c1-16-11-12-19(13-17(16)2)26-15-18(25)14-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,18,25H,14-15H2,1-2H3 |
InChIキー |
IYVRPHFVFYPMIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




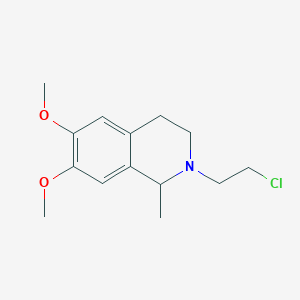
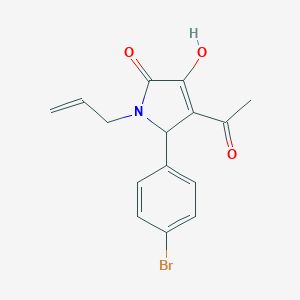
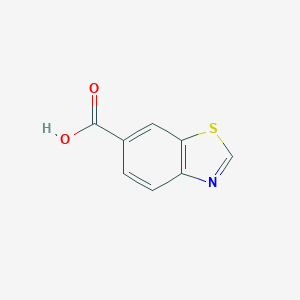
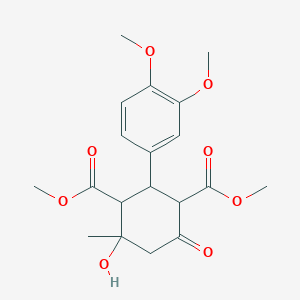
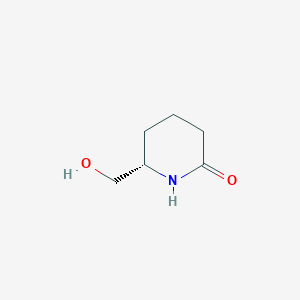

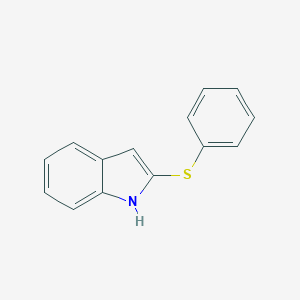
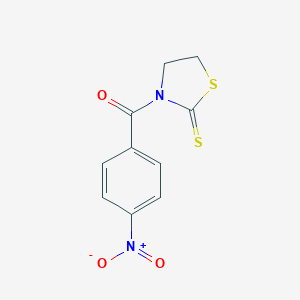
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
